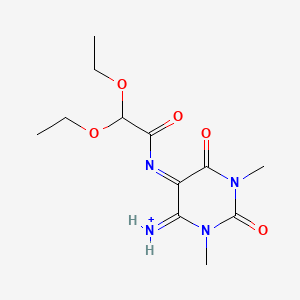
ceramide phosphoethanolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ceramide phosphoethanolamine (CPE) is a sphingolipid metabolite that is critical for the regulation of cellular processes, such as cell death and survival, cell differentiation, and inflammation. It has been studied extensively in the context of its role in various diseases, including cancer, autoimmune diseases, and metabolic disorders. CPE has been found to have a wide range of physiological and biochemical effects, which make it an attractive target for therapeutic interventions.
科学的研究の応用
Detection and Visualization in Invertebrates and Parasites
Ceramide phosphoethanolamine (CPE) is a major sphingolipid in invertebrates and parasites. Aegerolysin proteins like pleurotolysin A2 and ostreolysin have been found to strongly associate with CPE-containing membranes. These proteins are used to visualize CPE in biological samples, such as in the central nervous system of Drosophila larvae and in the parasite Trypanosoma brucei, demonstrating their potential as tools for detecting and visualizing CPE in various biological systems (Bhat et al., 2015).
Role in Membrane Structure and Function
CPE, being the major sphingolipid in invertebrates, differs in its biosynthetic mechanisms and interactions compared to sphingomyelin. It has been suggested that CPE might be crucial for the early development of certain organisms like Drosophila melanogaster and may play a role in the developmental stages of Trypanosoma brucei (Panevska et al., 2019).
Ceramide Phosphoethanolamine Biosynthesis
Ceramide phosphoethanolamine biosynthesis in Drosophila involves a unique ethanolamine phosphotransferase in the Golgi lumen. This process is crucial for the production of CPE in insects and differs significantly from sphingomyelin production in mammals, offering a novel avenue to explore the biological roles of this sphingolipid (Vacaru et al., 2013).
Ceramide Phosphoethanolamine in Apoptosis
Research has shown that ceramide phosphoethanolamine synthase SMSr/SAMD8, found in the endoplasmic reticulum, suppresses ceramide-mediated apoptosis in cultured cells. This highlights the importance of SMSr in controlling ceramide levels and preventing cell death during sphingolipid biosynthesis (Cabukusta et al., 2017).
Applications in Membrane and Cellular Studies
Ceramide phosphoethanolamine has been studied for its effects on membrane structure and cellular behavior. It serves as a vital component in membrane sphingolipids, affecting the fluidity, curvature, and overall properties of cell membranes, which could be crucial for understanding various cell membrane events and signaling pathways (Doroudgar & Lafleur, 2017).
Role in Glial Cell Function and Axonal Ensheathment
Visualization Techniques
Specific protein probes have been developed to visualize sphingomyelin and ceramide phosphoethanolamine in cellular membranes. These probes help in studying the distribution and biological roles of these sphingolipids in different cellular environments (Hullin-Matsuda et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis of ceramide phosphoethanolamine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ethanolamine", "Palmitoyl chloride", "Phosphorus oxychloride", "Sodium azide", "Hydrogen peroxide", "Sodium hydroxide", "Chloroform", "Methanol", "Acetic acid" ], "Reaction": [ "Palmitoyl chloride is reacted with ethanolamine to form N-palmitoylethanolamine.", "Phosphorus oxychloride is added to N-palmitoylethanolamine to form N-palmitoylphosphorylethanolamine.", "Sodium azide is added to N-palmitoylphosphorylethanolamine to form N-palmitoylazidoethanolamine.", "Hydrogen peroxide is used to oxidize N-palmitoylazidoethanolamine to form N-palmitoylhydroxyethanolamine.", "Sodium hydroxide is added to N-palmitoylhydroxyethanolamine to form ceramide phosphoethanolamine.", "The final product is extracted using a mixture of chloroform, methanol, and acetic acid." ] } | |
CAS番号 |
112130-78-6 |
製品名 |
ceramide phosphoethanolamine |
分子式 |
C14H19NO10S2 |
分子量 |
0 |
同義語 |
ceramide phosphoethanolamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



